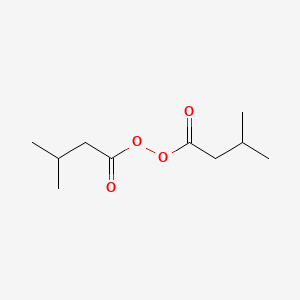

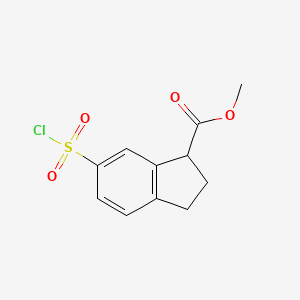

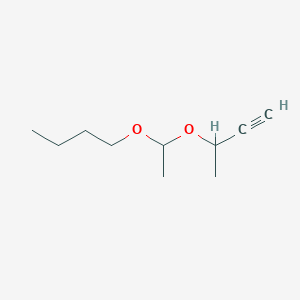

![molecular formula C67H94N14O21S2 B14754136 DOTA-[Tyr3]-Octreotide Acid](/img/structure/B14754136.png)

DOTA-[Tyr3]-Octreotide Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DOTA-[Tyr3]-Octreotide Acid is a compound that has gained significant attention in the field of medical imaging and therapy. It is a derivative of octreotide, a somatostatin analog, and is often used in conjunction with radiolabeling for diagnostic and therapeutic purposes. The compound is particularly noted for its ability to target somatostatin receptors, which are overexpressed in various types of neuroendocrine tumors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DOTA-[Tyr3]-Octreotide Acid typically involves solid-phase peptide synthesis (SPPS) This method allows for the efficient and cost-effective production of the compoundThe final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated synthesis modules are often employed to ensure consistency and quality. These modules allow for the precise control of reaction conditions, such as temperature, pH, and reagent concentrations, which are crucial for the successful synthesis of the compound .

Análisis De Reacciones Químicas

Types of Reactions

DOTA-[Tyr3]-Octreotide Acid undergoes several types of chemical reactions, including:

Complexation Reactions: The DOTA chelator forms stable complexes with various metal ions, such as lutetium-177 and gallium-68.

Substitution Reactions:

Common Reagents and Conditions

Common reagents used in the synthesis and labeling of this compound include:

Cyclen Precursor: Used in the preparation of the DOTA chelator.

Radiolabeling Agents: Such as lutetium-177 and gallium-68 for diagnostic and therapeutic applications.

Major Products

The major products formed from these reactions are radiolabeled peptides, which are used in positron emission tomography (PET) imaging and peptide receptor radionuclide therapy (PRRT) .

Aplicaciones Científicas De Investigación

DOTA-[Tyr3]-Octreotide Acid has a wide range of scientific research applications, including:

Medical Imaging: Used in PET and single-photon emission computed tomography (SPECT) imaging to visualize neuroendocrine tumors.

Therapeutic Applications: Employed in PRRT for the treatment of neuroendocrine tumors.

Biological Research: Used to study the expression and function of somatostatin receptors in various tissues.

Mecanismo De Acción

The mechanism of action of DOTA-[Tyr3]-Octreotide Acid involves its binding to somatostatin receptors, which are overexpressed in neuroendocrine tumors. Once bound, the radiolabeled compound allows for the visualization of tumors through imaging techniques or delivers targeted radiation therapy to the tumor cells . The molecular targets include somatostatin receptor subtypes, and the pathways involved are primarily related to receptor-mediated endocytosis .

Comparación Con Compuestos Similares

Similar Compounds

DOTA-Tyr3-Octreotate: Another somatostatin analog used in similar applications.

DOTA-TOC: A compound with a similar structure and function, used in PRRT.

Uniqueness

DOTA-[Tyr3]-Octreotide Acid is unique due to its specific binding affinity to somatostatin receptors and its versatility in forming stable complexes with various radiometals. This makes it highly effective for both diagnostic imaging and targeted radiotherapy .

Propiedades

Fórmula molecular |

C67H94N14O21S2 |

|---|---|

Peso molecular |

1495.7 g/mol |

Nombre IUPAC |

acetic acid;2-[[10-(4-aminobutyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C65H90N14O19S2.C2H4O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;1-2(3)4/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);1H3,(H,3,4) |

Clave InChI |

MGIRFLMPSDEBOD-UHFFFAOYSA-N |

SMILES canónico |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)

![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)

![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)

![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)